molecular formula C10H13BrClN B2921575 2-Bromo-N-cyclobutylaniline hydrochloride CAS No. 2225136-23-0

2-Bromo-N-cyclobutylaniline hydrochloride

Cat. No.: B2921575
CAS No.: 2225136-23-0
M. Wt: 262.58
InChI Key: GVDRFJHWPCCCFO-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutylaniline hydrochloride is a synthetic organic compound with the CAS number 2225136-23-0 and a molecular formula of C 10 H 13 BrClN . It is characterized by a substituted aniline structure where the amino group is linked to an N-cyclobutyl group, with a bromine substituent at the 2-position on the aromatic ring . The formation of the hydrochloride salt significantly enhances the compound's water solubility and chemical stability compared to its free base form, facilitating easier handling and storage . This compound serves as a versatile building block or intermediate in medicinal chemistry and drug discovery research . The bromine atom on the aniline ring provides a key functional handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to construct more complex molecular architectures . The cyclobutyl group is a valuable structural motif in pharmaceutical research, as its incorporation can influence a molecule's metabolic stability, conformational flexibility, and overall pharmacokinetic profile . Researchers utilize this scaffold in the exploration and development of novel bioactive molecules, including potential small-molecule inhibitors for enzymatic targets . The specific role and mechanism of action are dependent on the final compound synthesized from this intermediate. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-bromo-N-cyclobutylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRFJHWPCCCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutylaniline hydrochloride can be achieved through a multi-step process. One common method involves the bromination of N-cyclobutylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-cyclobutylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The cyclobutyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 2-Bromo-4-fluorobenzylamine Hydrochloride : Features a fluorine atom at the para position and a benzylamine group instead of a cyclobutyl substituent. The fluorine atom enhances electronegativity, influencing reactivity in nucleophilic substitutions, while the benzylamine group increases aromaticity compared to the cyclobutyl ring .
  • 2-Bromo-4-ethylaniline Hydrochloride : Substitutes the cyclobutyl group with an ethyl chain, reducing steric hindrance and altering solubility in polar solvents. The ethyl group may also impact metabolic stability in pharmaceutical contexts .
  • (5-Bromo-2-nitrophenyl)methanamine Hydrochloride : Incorporates a nitro group at the para position, which significantly increases reactivity in reduction reactions and alters UV-Vis absorption spectra due to conjugation effects .

Physical and Chemical Properties

Property 2-Bromo-N-cyclobutylaniline HCl 2-Bromo-4-fluorobenzylamine HCl 2-Bromo-4-ethylaniline HCl
Molecular Weight ~246.5 g/mol (estimated) ~234.5 g/mol ~230.5 g/mol
Solubility Moderate in polar aprotic solvents High in DMSO Moderate in ethanol
Melting Point Not reported (likely 150–200°C) 180–185°C 160–165°C
Stability Sensitive to moisture Stable under inert atmosphere Hygroscopic

Biological Activity

2-Bromo-N-cyclobutylaniline hydrochloride (CAS No. 2225136-23-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Bromine atom : Contributes to the compound's reactivity.
  • Cyclobutyl group : Affects the compound's steric and electronic properties.
  • Aniline moiety : Implicated in various biological interactions.

The molecular formula is C10H12BrClNC_{10}H_{12}BrClN, and its unique structure influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have shown efficacy against various cancer cell lines, including lung cancer cells (A549 and HCC827).

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05
This compound TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against tumor growth while being less toxic to normal cells.

Antimicrobial Activity

In addition to its antitumor effects, derivatives of this compound have demonstrated antimicrobial properties against both Gram-negative and Gram-positive bacteria. The efficacy was evaluated using broth microdilution methods, indicating potential applications in treating infections.

Case Studies

  • Antitumor Screening : A study synthesized various derivatives of aniline compounds, including this compound, and evaluated their cytotoxicity against cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation while minimizing toxicity to normal cells.
  • Enzyme Inhibition : Another investigation revealed that this compound could inhibit α-amylase activity, suggesting potential applications as an antidiabetic agent by modulating carbohydrate metabolism.

Pharmacokinetics

Preliminary assessments suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good bioavailability. These characteristics are essential for drug development as they suggest effective absorption and utilization within biological systems.

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